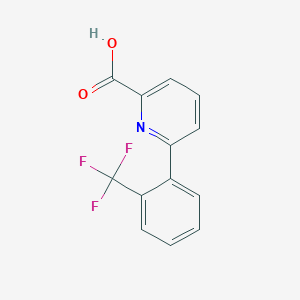

6-(2-(Trifluoromethyl)phenyl)picolinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(2-(Trifluoromethyl)phenyl)picolinic acid is a compound that is related to picolinic acid derivatives. While the specific compound is not directly discussed in the provided papers, the papers do discuss related picolinic acid derivatives and their applications. For instance, picolinic acid is mentioned as a ligand for catalysis and coordination chemistry, and its derivatives are used in various applications including as sensitizers for europium and terbium in luminescence studies .

Synthesis Analysis

The synthesis of picolinic acid derivatives can involve various methods, including the reaction of picolinic acid with other reagents. For example, the synthesis of 6-phosphoryl picolinic acid derivatives is described, which are used as europium and terbium sensitizers . Another study discusses the synthesis of amides from picolinic acid by coupling it with N-alkylanilines, which involves the generation of the acid chloride in situ using thionyl chloride . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of picolinic acid derivatives is crucial for their function. X-ray crystallography has been used to determine the structures of several amides derived from picolinic acid, revealing a preference for cis amide geometry . Computational studies, such as density functional theory (DFT), are also employed to predict and confirm the structures of picolinic acid derivatives, as seen in the study of a photo-degradation product of a picolinic acid derivative . These techniques could be applied to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Picolinic acid derivatives can undergo various chemical reactions. The papers provided discuss the formation of amides and the photo-degradation of a picolinic acid derivative . The photo-degradation study provides a detailed mechanism for the formation of a degradation product, including an intramolecular Smiles rearrangement . These reactions are indicative of the reactivity of picolinic acid derivatives and could inform the chemical reactions analysis of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinic acid derivatives are influenced by their molecular structure. The photophysical measurements of the 6-phosphoryl picolinic acid derivatives show that their emission intensity and quantum yields vary depending on the pH and the presence of water molecules in the first coordination sphere . The study of the photo-degradation product also includes the prediction of its UV-Visible spectrum using time-dependent DFT, which is matched to experimental data . These properties are essential for understanding the behavior of picolinic acid derivatives in different environments and could be relevant to the analysis of this compound.

Wissenschaftliche Forschungsanwendungen

Catalysis and Coordination Chemistry

6-(2-(Trifluoromethyl)phenyl)picolinic acid and related compounds are utilized in the field of catalysis and coordination chemistry. Research by Devi et al. (2015) highlights the synthesis and structural characterization of amides from picolinic acid, which are of interest for potential applications in catalysis and molecular devices. The study details how these compounds are prepared and their potential uses in various chemical processes (Devi et al., 2015).

Phosphorescent Materials for OLEDs

A significant area of application is in organic light-emitting diodes (OLEDs). Tao et al. (2017) and Xu et al. (2008) have synthesized highly efficient phosphorescent iridium(III) complexes, where this compound acts as an ancillary ligand. These complexes are used for red and white OLEDs, displaying high performance and color stability, essential for display technologies (Tao et al., 2017); (Xu et al., 2008).

Sensitizers for Europium and Terbium

Andres and Chauvin (2011) used derivatives of picolinic acid as sensitizers for europium and terbium, which are elements used in luminescence. These compounds enhance the emission intensity of these elements, finding applications in lighting and display technologies (Andres & Chauvin, 2011).

Applications in Polymer Light-Emitting Devices

Zhang et al. (2010) and Wang et al. (2006) have explored the use of picolinic acid derivatives in polymer light-emitting devices. These studies demonstrate the synthesis and characterization of specific compounds that exhibit high luminance efficiency and brightness, indicating their potential for use in advanced display technologies (Zhang et al., 2010); (Wang et al., 2006).

Crystallographic and Structural Analysis

Quintana et al. (2016) conducted X-ray diffraction studies of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, a compound related to this compound. This research provides insights into the molecular structure, which is crucial for understanding the properties and potential applications of these compounds (Quintana et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)9-5-2-1-4-8(9)10-6-3-7-11(17-10)12(18)19/h1-7H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGACJXOHBBLASW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647073 |

Source

|

| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887983-43-9 |

Source

|

| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid](/img/structure/B1328018.png)

![[(3-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1328020.png)

![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)

![2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1328029.png)

![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)

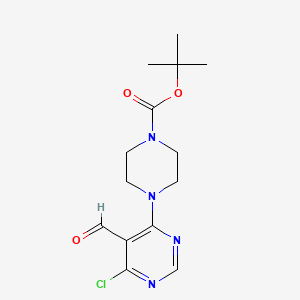

![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)

![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)

![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)